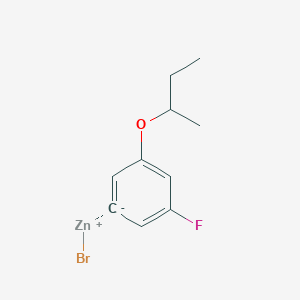
H-L-Photo-Proline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-L-Photo-Proline hydrochloride, also known as (S)-1,2,5-Triazaspiro[2.4]hept-1-ene-6-carboxylic acid, is a diazirine-containing proline amino acid. This compound is a multifunctional probe building block used in various scientific research applications. It is particularly valuable for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation (∼360 nm), forming a covalent bond .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
H-L-Photo-Proline hydrochloride is synthesized through a series of chemical reactions involving diazirine and proline. The synthetic route typically involves the incorporation of the diazirine group into the proline structure, followed by the formation of the hydrochloride salt. The reaction conditions often include solution phase peptide synthesis, with the compound being stored at low temperatures (−20°C) to maintain its stability .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids, with the diazirine group being introduced at a specific stage. The final product is purified through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity (≥95%) .
Análisis De Reacciones Químicas
Types of Reactions
H-L-Photo-Proline hydrochloride undergoes various chemical reactions, including:
Photoaffinity Labeling: Upon UV light irradiation (∼360 nm), the diazirine group forms a covalent bond with nearby molecules, enabling the study of protein-protein interactions
Substitution Reactions: The compound can participate in substitution reactions where the diazirine group is replaced by other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include UV light sources for photoaffinity labeling and various solvents for peptide synthesis. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of this compound include covalently bonded complexes with target proteins and modified peptides with substituted functional groups .
Aplicaciones Científicas De Investigación
H-L-Photo-Proline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex peptides and small-molecule probes
Biology: Employed in photoaffinity labeling to study protein-protein interactions and cellular mechanisms
Medicine: Utilized in drug discovery research to identify and validate molecular targets
Industry: Applied in the development of new materials and biochemical tools for various industrial processes
Mecanismo De Acción
The mechanism of action of H-L-Photo-Proline hydrochloride involves the incorporation of the diazirine group into peptides or small-molecule probes. Upon UV light irradiation (∼360 nm), the diazirine group forms a covalent bond with nearby molecules, enabling the study of protein-protein interactions and cellular targets. This process is crucial for understanding traditionally undruggable targets and probing cellular mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to H-L-Photo-Proline hydrochloride include:
- H-L-Photo-lysine hydrochloride
- H-L-Photo-phenylalanine hydrochloride
- Fmoc-L-photo-methionine
- Fmoc-L-Photo-phenylalanine
- Fmoc-L-photo-leucine
Uniqueness
This compound is unique due to its diazirine-containing proline structure, which allows for efficient photoaffinity labeling. This compound’s ability to form covalent bonds upon UV light irradiation makes it a valuable tool for studying protein-protein interactions and cellular mechanisms, setting it apart from other similar compounds .
Propiedades
Número CAS |
2421187-90-6 |
|---|---|
Fórmula molecular |
C5H8ClN3O2 |
Peso molecular |
177.59 g/mol |
Nombre IUPAC |
(5S)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H7N3O2.ClH/c9-4(10)3-1-5(2-6-3)7-8-5;/h3,6H,1-2H2,(H,9,10);1H/t3-;/m0./s1 |
Clave InChI |
SNHBXFQBFAEQKI-DFWYDOINSA-N |
SMILES isomérico |
C1[C@H](NCC12N=N2)C(=O)O.Cl |
SMILES canónico |
C1C(NCC12N=N2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


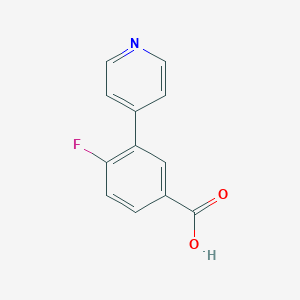
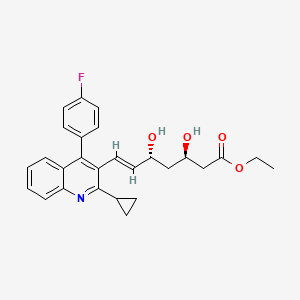

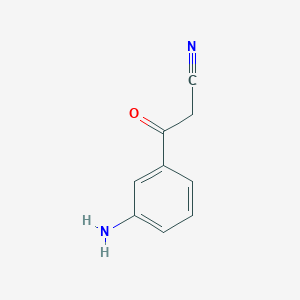

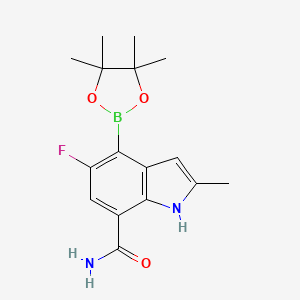
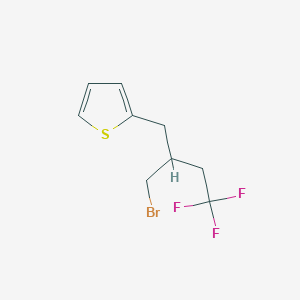

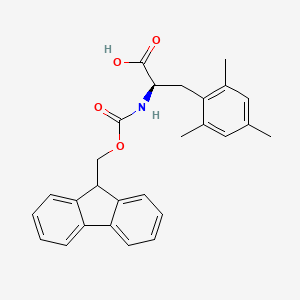
![Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate](/img/structure/B14884696.png)

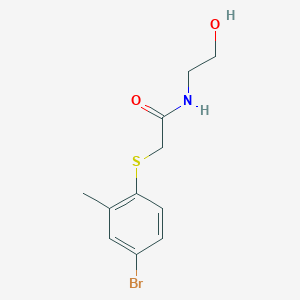
![trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B14884719.png)
